molecular formula C10H8N2O B2949825 3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1522153-71-4

3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B2949825
CAS No.: 1522153-71-4
M. Wt: 172.187
InChI Key: QCJRFTFOVMZMEH-UHFFFAOYSA-N
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Description

3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile is an alicyclic compound with the molecular formula C10H8N2O and serves as a versatile, high-value building block in organic synthesis and medicinal chemistry research . Its structure incorporates a cyclobutane ring functionalized with a nitrile group and a ketone at the 1 and 3 positions, respectively, and is further substituted with a pyridin-2-yl group. This 1,3-bifunctionalized architecture makes it a valuable precursor for the synthesis of more complex, bioactive molecules . This compound is part of a class of advanced cyclobutane derivatives that are increasingly important in drug discovery for their potential in creating novel therapeutics . Researchers can utilize the reactive nitrile and keto groups for further chemical transformations, exploring its utility as a core scaffold. Compounds featuring similar cyclobutane and 1,2,4-triazole motifs have demonstrated a range of significant biological activities in scientific studies, including anticancer effects against cell lines such as HT29 human colon adenocarcinoma cells, as well as antioxidant and antimicrobial properties . Please note: This product is intended for professional manufacturing and research laboratories exclusively. It is for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1-pyridin-2-ylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJRFTFOVMZMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with cyclobutanone in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and the use of a base to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

    Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Structural Differences : This compound (CAS 1344145-36-3) replaces the pyridin-2-yl group in the target molecule with a 3-fluoropyridin-2-yl substituent.
Implications :

  • Molecular weight increases slightly (190.17 g/mol vs. 187.18 g/mol for the non-fluorinated compound), which may affect solubility or crystallinity.

Pyrazole Derivative: 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

Structural Differences : The pyrazole core replaces the cyclobutane ring, with a piperidin-1-yl group at position 5 and a carbonitrile at position 4.
Implications :

  • The piperidinyl group introduces basicity and solubility in polar solvents, which could enhance biological activity in drug discovery contexts.
  • Reported synthesis methods for this compound (e.g., crystallization in ethanol) may guide analogous strategies for the target molecule .

Dihydropyridine Derivative: 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile

Structural Differences : A dihydropyridine core with hydroxyl, methyl, and butyl substituents replaces the cyclobutane system.
Implications :

  • The hydroxyl and butyl groups increase hydrophilicity and lipophilicity, respectively, affecting solubility profiles.
  • The dihydropyridine ring may confer redox activity, relevant in catalytic or electrochemical applications.
  • Safety data for this compound highlight hazards requiring careful handling, suggesting similar precautions for the target molecule .

Naphthyridine Derivative: 2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine (Me-pn)

Structural Differences : A fused 1,5-naphthyridine system with a pyridin-2-yl group and methyl substituent.
Implications :

  • Extended conjugation in the naphthyridine core enhances UV-Vis absorption properties, useful in photochemical applications.
  • The rigid aromatic structure supports coordination with metal ions, contrasting with the flexible cyclobutane in the target compound.
  • Synthesis methods involving purified solvents (e.g., ethanol, dichloromethane) may parallel those for cyclobutane derivatives .

Pesticidal Pyrazolo-Pyrimidine Derivatives

Structural Differences : Pyrazolo[1,5-a]pyrimidine cores with ethylsulfonyl and pyridin-2-yl groups.
Implications :

  • Sulfonyl groups enhance pesticidal activity by interacting with biological targets, suggesting that the target compound’s pyridinyl and carbonitrile groups could be optimized for agrochemical use.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile C₁₀H₇N₂O 187.18 Cyclobutane Pyridin-2-yl, carbonitrile, oxo
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C₁₀H₇FN₂O 190.17 Cyclobutane 3-Fluoropyridin-2-yl, carbonitrile
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile C₉H₁₂N₄O 192.22 Pyrazole Piperidin-1-yl, carbonitrile
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ 206.24 Dihydropyridine Hydroxy, butyl, methyl, carbonitrile
2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine C₁₃H₁₀N₄ 222.25 Naphthyridine Pyridin-2-yl, methyl

Research Findings and Inferences

  • Electronic Effects : Fluorination in the pyridine ring (CAS 1344145-36-3) likely increases electrophilicity, which could enhance reactivity in cross-coupling reactions .
  • Ring Strain vs. Stability : The cyclobutane core’s strain may limit thermal stability compared to aromatic pyrazole or naphthyridine systems, necessitating low-temperature synthetic conditions .
  • Biological Potential: Piperidinyl and pyridinyl groups in analogs suggest possible kinase inhibition or antimicrobial activity for the target compound, though direct evidence is lacking .
  • Safety Considerations : Hazards associated with dihydropyridine derivatives (e.g., toxicity) underscore the need for rigorous safety assessments of the target molecule .

Biological Activity

3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carbonitrile and keto group, as well as a pyridine moiety. This unique structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for various studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. Key interactions include:

  • Nitrile Group : Forms hydrogen bonds or coordinates with metal ions, influencing the compound's activity.
  • Keto Group : Plays a crucial role in binding to active sites on target proteins.
  • Pyridinyl Group : Participates in π-π interactions or hydrogen bonding, modulating protein activity and leading to various biological effects.

Biological Activity

Research indicates that derivatives of this compound exhibit several biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, its derivatives have been tested against Mycobacterium tuberculosis, demonstrating potential as new anti-tuberculosis agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Certain derivatives showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A derivative was tested against multiple bacterial strains, showing significant inhibition at low concentrations. The study suggested that the compound's structural features contribute to its effectiveness as an antimicrobial agent .
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that specific derivatives could reduce cell viability significantly compared to control groups. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

Research Findings Summary Table

Study FocusFindingsReference
AntimicrobialInhibition of Mycobacterium tuberculosis growth at low concentrations
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionPotential as a ligand for enzyme binding studies

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